

Dimethyl Adipate-d4: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Dimethyl adipate-d4*

Cat. No.: *B3044210*

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An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, properties, and application of **Dimethyl Adipate-d4** as an internal standard in quantitative analysis.

Introduction

Dimethyl adipate-d4, the deuterated isotopologue of dimethyl adipate, serves as a critical internal standard for quantitative analytical methodologies, particularly in mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its structural similarity and mass difference from the non-labeled compound allow for precise and accurate quantification of dimethyl adipate and related analytes in complex matrices. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and a detailed experimental protocol for its application as an internal standard.

Chemical and Physical Properties

Dimethyl adipate-d4 is a colorless to light yellow liquid. Its physicochemical properties are summarized in the table below, with data for its non-deuterated counterpart provided for comparison.

Property	Dimethyl Adipate-d4	Dimethyl Adipate
Molecular Formula	C ₈ H ₁₀ D ₄ O ₄	C ₈ H ₁₄ O ₄
Molecular Weight	178.22 g/mol	174.19 g/mol
CAS Number	55724-08-8	627-93-0
Appearance	Colorless to light yellow liquid	Colorless liquid[1]
Density	~1.0 g/cm ³	1.063 g/cm ³
Boiling Point	~228.7 °C at 760 mmHg	109-110 °C at 14 mmHg
Flash Point	~107.2 °C	225 °F (107.2 °C)[1]
Isotopic Purity	≥98 atom % D	N/A

Synthesis of Dimethyl Adipate-d4

A common and efficient method for the synthesis of **Dimethyl adipate-d4** involves a two-step process: the synthesis of a deuterated adipic acid precursor, followed by its esterification with methanol.

Synthesis of Adipic Acid-d8

While various methods exist for the synthesis of adipic acid, the preparation of a deuterated version such as Adipic acid-d8 can be achieved through methods like hydrogen-deuterium exchange of adipic acid in the presence of a suitable catalyst or by starting from a deuterated precursor. Commercially available Adipic acid-d8 or Adipic acid-d10 can also be used as the starting material.[2][3]

A plausible laboratory-scale synthesis involves the oxidation of a deuterated cyclic precursor. For instance, the oxidation of cyclohexanone-d10 or cyclohexanol-d11 with a strong oxidizing agent like potassium permanganate or nitric acid would yield Adipic acid-d8.[4][5]

Caption: Oxidation of Cyclohexanone-d10 to Adipic acid-d8.

Esterification of Adipic Acid-d8 to Dimethyl Adipate-d4

The deuterated adipic acid is then esterified with methanol, typically under acidic catalysis, in a process known as Fischer esterification.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Adipic acid-d8 (1.0 equivalent).
- **Addition of Reagents:** Add an excess of methanol (e.g., 10-20 equivalents), which also serves as the solvent.
- **Catalyst Addition:** Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.3 equivalents).
- **Reaction:** Heat the mixture to reflux and maintain for several hours (e.g., 2-4 hours), monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure.
- **Purification:** The crude product is then purified. This can involve dissolving the residue in an organic solvent (e.g., dichloromethane), washing with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the crude **Dimethyl adipate-d4**.
- **Final Purification:** Further purification can be achieved by vacuum distillation to obtain the final high-purity product.

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